2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide
Overview
Description
2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide is an organic compound with a complex structure that includes benzyl, methylsulfonyl, amino, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyl(methylsulfonyl)amine Intermediate: This step involves the reaction of benzylamine with methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with 3-chloro-4-methylphenylbenzamide: The intermediate is then coupled with 3-chloro-4-methylphenylbenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while reducing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while substitution of the chloro group could yield various substituted benzamides.
Scientific Research Applications
2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[benzyl(methylsulfonyl)amino]-N-(3-chlorophenyl)benzamide
- 2-[benzyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide
- 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)acetamide
Uniqueness
2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide is unique due to the presence of both the methylsulfonyl and chloro groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16-12-13-18(14-20(16)23)24-22(26)19-10-6-7-11-21(19)25(29(2,27)28)15-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXLGINLRHLIBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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